molecular formula C13H11N3O3S B2433091 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034374-80-4

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2433091
CAS No.: 2034374-80-4
M. Wt: 289.31
InChI Key: MGEIUVXHJDYTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thieno[2,3-d]pyrimidin-4-one group, an ethyl group, and a furan-3-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4-one ring, an ethyl group, and a furan-3-carboxamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity Research on similar compounds, specifically N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives, has demonstrated significant in vitro antimicrobial and antimycobacterial activity against various strains of bacteria including Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. These findings highlight the compound's potential in treating bacterial and mycobacterial infections, with certain derivatives identified as particularly potent. The research also assessed the toxicity of the most potent compounds, finding them non-toxic up to a dose level of 200 micromol L(-1) (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Amplification of Phleomycin Activity Another study investigated unfused heterobicycles, including derivatives with thieno[2,3-d]pyrimidin-4-yl components, as amplifiers of phleomycin against Escherichia coli. This work suggests the utility of these compounds in enhancing the efficacy of existing antibacterial treatments, offering a novel approach to combat bacterial resistance (Brown & Cowden, 1982).

Anticancer Activity Recent research on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a structurally related compound, has shown promising anticancer activity against various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines. This study not only confirmed the compound's potential as an anticancer agent but also provided insights into its mechanism of action through molecular docking studies, indicating a possible inhibitory effect on specific cancer-related proteins (Huang et al., 2020).

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-11(9-1-5-19-7-9)14-3-4-16-8-15-12-10(13(16)18)2-6-20-12/h1-2,5-8H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEIUVXHJDYTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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